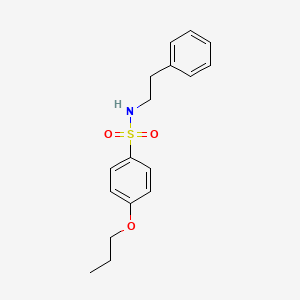
N-(2-phenylethyl)-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-4-propoxybenzenesulfonamide, also known as PEPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound is synthesized through a multi-step process, and its mechanism of action involves the inhibition of certain enzymes and receptors in the body.
科学的研究の応用
N-(2-phenylethyl)-4-propoxybenzenesulfonamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
作用機序
N-(2-phenylethyl)-4-propoxybenzenesulfonamide's mechanism of action involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of certain receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its inhibitory effects on carbonic anhydrase and certain receptors, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to modulate the expression of certain genes involved in the immune response, suggesting that it may have immunomodulatory effects.
実験室実験の利点と制限
One advantage of using N-(2-phenylethyl)-4-propoxybenzenesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. Additionally, this compound's mechanism of action is well-understood, making it a useful tool for studying the role of carbonic anhydrase and other enzymes and receptors in the body. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-phenylethyl)-4-propoxybenzenesulfonamide. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the compound's potential as an immunomodulatory agent for the treatment of autoimmune diseases. Finally, further research is needed to explore the potential of this compound as a cancer therapeutic, including studies on its efficacy in animal models and clinical trials.
合成法
The synthesis of N-(2-phenylethyl)-4-propoxybenzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonamide with sodium hydroxide to form 4-hydroxybenzenesulfonamide. This intermediate is then reacted with 4-propoxybenzoyl chloride to form 4-propoxybenzenesulfonamide. Finally, the addition of 2-phenylethylamine to the reaction mixture results in the formation of this compound.
特性
IUPAC Name |
N-(2-phenylethyl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-2-14-21-16-8-10-17(11-9-16)22(19,20)18-13-12-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOQBTYHWORMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4963534.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4963592.png)

![1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4963614.png)
![1-(4-ethoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4963617.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4963620.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B4963631.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4963637.png)

![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)